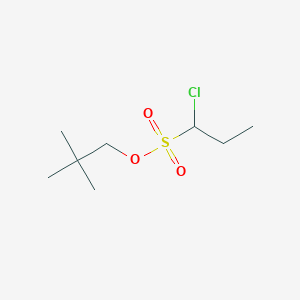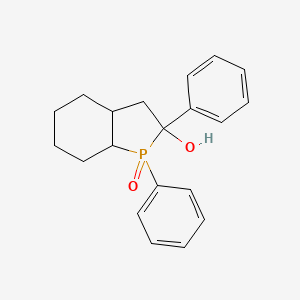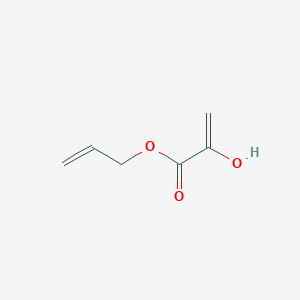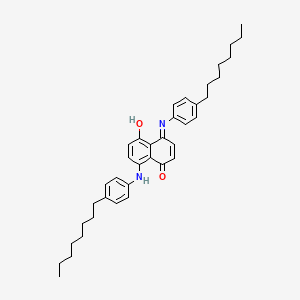
4,8-Bis(4-octylanilino)naphthalene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis(4-octylanilino)naphthalene-1,5-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two octylanilino groups attached to a naphthalene-1,5-dione core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Bis(4-octylanilino)naphthalene-1,5-dione typically involves the reaction of 1,5-dihydroxynaphthalene with 4-octylaniline in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using vanadium oxide catalysts. The process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Bis(4-octylanilino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,8-Bis(4-octylanilino)naphthalene-1,5-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 4,8-Bis(4-octylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone core allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Known for its use in organic semiconductors and photovoltaic materials.
Naphthalene diimides: Widely studied for their electron-accepting properties and applications in organic electronics.
Uniqueness: 4,8-Bis(4-octylanilino)naphthalene-1,5-dione stands out due to its unique structural features, which combine the properties of naphthalene-1,5-dione with octylanilino groups. This combination imparts enhanced solubility, stability, and specific reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
91023-91-5 |
|---|---|
Formule moléculaire |
C38H48N2O2 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
5-hydroxy-8-(4-octylanilino)-4-(4-octylphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C38H48N2O2/c1-3-5-7-9-11-13-15-29-17-21-31(22-18-29)39-33-25-27-36(42)38-34(26-28-35(41)37(33)38)40-32-23-19-30(20-24-32)16-14-12-10-8-6-4-2/h17-28,39,42H,3-16H2,1-2H3 |
Clé InChI |
KFIMILFPCXPHMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCCCCCCC)C3=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
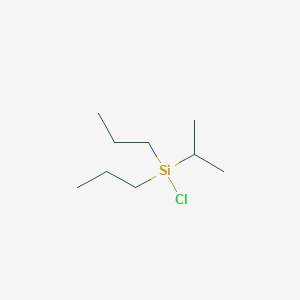
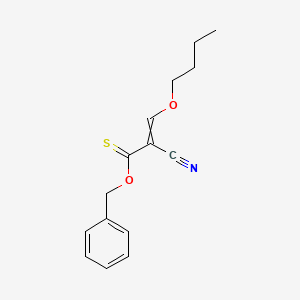
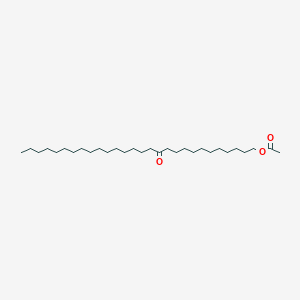
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
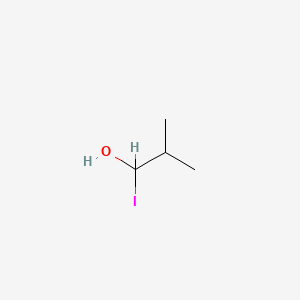
![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
